

cefditoren pivoxil degradation products identification

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Compound Focus: Cefditoren

CAS No.: 117467-28-4

Cat. No.: S523077

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Degradation Profile of Cefditoren Pivoxil

The table below summarizes the stability behavior of **cefditoren** pivoxil under various stress conditions, which is crucial for designing forced degradation studies.

Stress Condition	Details	Susceptibility	Key Findings
Acidic Hydrolysis	0.1 N HCl, ambient temperature, 3 hours [1]	Susceptible [1] [2]	Degradation products formed [1].
Alkaline Hydrolysis	0.01 N NaOH, ambient temperature, 3 hours [1]	Highly Susceptible [1] [2]	More sensitive to alkaline conditions than acidic [2].
Neutral Hydrolysis	Water, ambient temperature, 3 hours [1]	Susceptible [1]	Degradation observed [1].
Oxidation	3-30% H ₂ O ₂ , room temperature, 24 hours [1] [2]	Highly Susceptible [2]	More sensitive towards oxidation [2].
Thermal Stress	Solid state, 60°C, 7 days [1]	Stable [1]	No significant degradation reported [1].

Stress Condition	Details	Susceptibility	Key Findings
Photolytic Stress	Solid/solution, 1.25 million Lux hours / 200 Watt-h/m ² [1]	Stable [1] [2]	Resistant to photolytic degradation [1] [2].

Detailed Experimental Protocols

Forced Degradation Studies

Forced degradation should be conducted to achieve approximately 10-15% degradation of the drug substance [1].

- **Hydrolytic Degradation:**
 - **Acidic:** Treat 1 ml of **Cefditoren** Pivoxil stock solution (1000 µg/ml in methanol) with 1 ml of 0.1 N HCl for 3 hours at ambient temperature. Neutralize with 0.1 N NaOH after exposure [1].
 - **Alkaline:** Treat 1 ml of stock solution with 1 ml of 0.01 N NaOH for 3 hours at ambient temperature. Neutralize with 0.01 N HCl after exposure [1].
 - **Neutral:** Treat 1 ml of stock solution with 1 ml of water for 3 hours at ambient temperature [1].
- **Oxidative Degradation:** Treat 1 ml of stock solution with 1 ml of 10-30% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours [1].
- **Thermal Degradation:** Expose the solid drug substance in a sealed glass ampoule to dry heat at 60°C in an oven for seven days. A control sample should be kept at room temperature [1].
- **Photolytic Degradation:** Expose the solid drug powder in a photostability chamber to both visible light (providing an illumination of 1.2 million lux hours) and UV light (providing an energy of 200 watt-hours/square meter). A control sample should be protected by wrapping in aluminum foil [1].

HPLC Analysis for Degradation Products

This method separates **cefditoren** pivoxil from its degradation products [1].

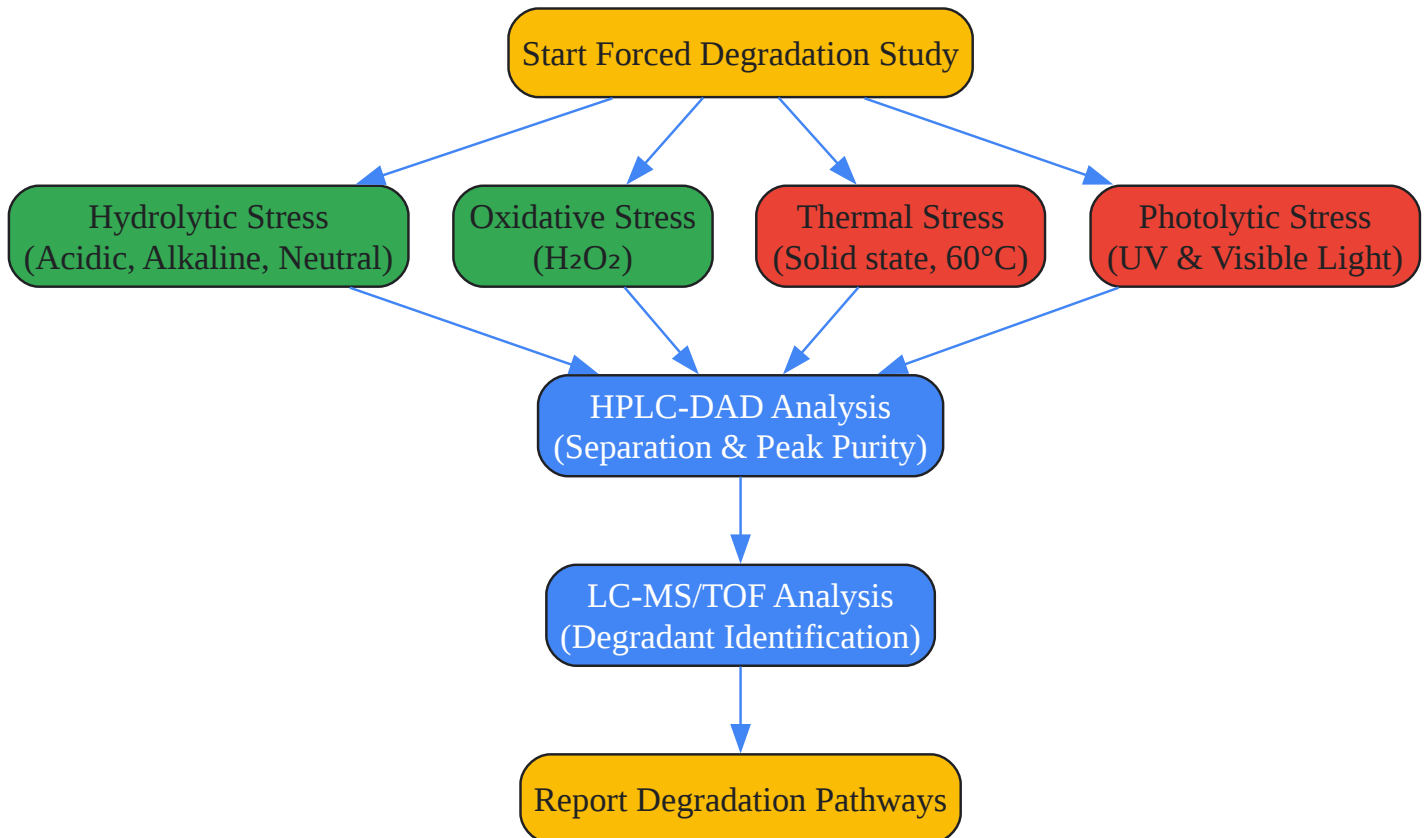
- **Instrumentation:** HPLC system with Diode Array Detector (DAD).
- **Column:** HiQSil C18 (250 mm x 4.6 mm, 5 µm particle size).
- **Mobile Phase:** Linear gradient elution using **Methanol** and **25 mM Ammonium Acetate buffer** (pH adjusted to 3.5 with formic acid).
- **Flow Rate:** 1.0 ml/min.
- **Detection Wavelength:** 230 nm.
- **Injection Volume:** 20 µl.
- **Diluent:** Methanol and 25 mM Ammonium Acetate buffer (50:50, v/v) [1].

LC-MS/TOF Analysis for Degradant Identification

This technique characterizes the degradation products by determining their accurate masses and fragmentation patterns [1].

- **System:** LC-MS/TOF with an electrospray ionization (ESI) source.
- **Ionization Mode:** Positive ESI.
- **Mass Scan Range:** 100-1000 m/z.
- **Chromatographic Conditions:** Similar to the HPLC method described above, optimized for MS compatibility [1].

The following workflow outlines the key steps for identifying **cefditoren** pivoxil degradation products:



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Troubleshooting Common Experimental Issues

Q1: My forced degradation study is not showing sufficient degradation. What could be wrong?

- **A:** The strength of stressors or duration might be insufficient. For hydrolytic degradation, you can increase the temperature (e.g., 80°C) or extend the time beyond 3 hours [2]. For oxidation, ensure you are using a sufficiently high concentration of H₂O₂ (up to 30%) and allowing enough time (up to 24 hours) [1].

Q2: I am getting poor peak shape or resolution in my HPLC chromatogram. How can I improve it?

- **A:** This is a common issue in method development.
 - **Mobile Phase pH:** Cefditoren Pivoxil is a weak acid (pK_a ~4.2). The mobile phase pH (3.5 in the recommended method) is critical for controlling ionization and achieving good peak shape [1]. Ensure the pH is accurately adjusted.

- **Buffer Concentration:** Use a sufficient concentration of ammonium acetate buffer (25 mM) to maintain pH stability [1].
- **Column Temperature:** Maintain a constant column temperature, typically 25°C, to ensure retention time reproducibility [2].

Q3: The degradation products are not well-separated from the main drug peak. What should I do?

- **A:** The initial method uses a linear gradient. You may need to optimize the gradient profile (the rate and ratio at which methanol and buffer are mixed) to achieve better resolution of closely eluting degradants [1].

Q4: My LC-MS signal is weak or noisy. What are the key parameters to check?

- **A:** For LC-MS/TOF analysis, ensure the system is properly calibrated. Key parameters to optimize include the ion source temperature, desolvation gas flow, and capillary voltage. The study by Gawande et al. performed analysis in positive ESI mode, which is a good starting point [1].

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References

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